molecular formula C16H9F7N2OS B5161596 N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide

N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide

Cat. No.: B5161596
M. Wt: 410.3 g/mol
InChI Key: GPKAAHPJKWEIAI-UHFFFAOYSA-N
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Description

N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a carbamothioyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of trifluoromethyl groups enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide is unique due to the combination of trifluoromethyl groups, a carbamothioyl group, and a fluorobenzamide moiety.

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F7N2OS/c17-11-3-1-2-8(4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKAAHPJKWEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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